Hachimycin is derived from natural sources, specifically from certain species of Streptomyces, which are known for their ability to produce a variety of bioactive compounds. This antibiotic is categorized under systemic antimycotics, indicating its use in treating systemic fungal infections. Its classification includes:
The specific parameters such as temperature, pH, and fermentation time would need to be optimized based on the strain used and desired yield.
While detailed structural data on Hachimycin is sparse, it is essential to analyze its molecular structure for understanding its function and reactivity. The compound's molecular formula and structural features contribute to its biological activity.
Further studies utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography would provide comprehensive insights into its molecular structure.
Hachimycin's chemical reactions primarily involve interactions with fungal cell components, leading to its antifungal activity. The exact pathways and reactions remain under-researched due to limited data.
Understanding these reactions would require further empirical studies to elucidate the specific biochemical pathways involved.
These mechanisms are typical for many antifungal agents and suggest a multifaceted approach to combating fungal infections.
A comprehensive analysis of Hachimycin's physical and chemical properties is crucial for understanding its behavior in biological systems:
These properties are essential for formulation development and determining appropriate storage conditions.
Hachimycin holds promise as an antifungal agent, particularly against resistant strains of fungi that pose significant health risks. Its applications may include:
Ongoing research will be necessary to validate these applications and explore additional uses within the pharmaceutical landscape .
Hachimycin, initially identified under the name trichomycin, was first isolated in 1952 by the research team led by Hosoya, Komatsu, Soeda, and Sonoda. This breakthrough occurred during the screening of bioactive compounds produced by Streptomyces hachijoensis, a novel actinobacterial strain recovered from soil samples in Hachijō-jima, Japan. The antibiotic earned its common name "hachimycin" as a direct reference to its geographical origin. The compound demonstrated significant in vitro activity against pathogenic fungi and protozoa, particularly Trichomonas vaginalis, leading to its alternative designation as trichomycin in early clinical literature [3] [8].
The systematic chemical nomenclature reflects its complex structure: (4E,6E,8E,10E,12E,14E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-19-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-25,27,31,33,35,37-hexahydroxy-18-methyl-21,23-dioxo-20,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid. Pharmaceutical compendia recognize it under multiple nonproprietary names, including International Nonproprietary Name (INN): Hachimycin and Japanese Accepted Name (JAN): Trichomycin [4]. Its CAS registry number (1394-02-1) and PubChem CID (129636405) provide standardized identifiers for chemical databases [1] [3].
Table 1: Nomenclature and Identifiers of Hachimycin
Designation Type | Identifier |
---|---|
Systematic IUPAC Name | (4E,6E,8E,10E,12E,14E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-19-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-25,27,31,33,35,37-hexahydroxy-18-methyl-21,23-dioxo-20,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid |
Common Names | Hachimycin, Trichomycin |
CAS Registry Number | 1394-02-1 |
PubChem CID | 129636405 |
Molecular Formula | C₁₁₆H₁₆₈N₄O₃₆ |
INN | Hachimycin |
The producer organism, Streptomyces hachijoensis, belongs to the phylum Actinobacteria, renowned for its prolific capacity for secondary metabolite biosynthesis. Initial taxonomic characterization placed it within the Streptomyces genus based on morphological features (aerial mycelium formation, spore chain morphology) and physiological traits. However, genomic re-evaluation revealed extensive synonymy with other whorl-forming streptomycetes, including Streptomyces cinnamoneus and Streptomyces griseoverticillatus, resolved through DNA-DNA hybridization and gyrB gene sequencing [8]. This strain thrives in complex soil ecosystems, where it competes ecologically through the secretion of antifungal and antiprotozoal agents like hachimycin [8].
Biosynthesis occurs via a modular polyketide synthase (PKS) assembly line, characteristic of macrocyclic polyene antibiotics:
Genomic analyses of related polyene producers (e.g., Streptomyces noursei) indicate that such pathways are encoded within large biosynthetic gene clusters spanning 100–150 kb, containing genes for PKS architecture, tailoring enzymes, transporters, and regulatory elements [9]. Environmental stimuli, particularly nutrient limitation, trigger the onset of hachimycin production during the stationary growth phase.
Table 2: Taxonomic and Biosynthetic Features of Hachimycin Production
Aspect | Characteristics |
---|---|
Producer Organism | Streptomyces hachijoensis (synonyms: Streptoverticillium hachijoense, Streptomyces cinnamoneus) |
Taxonomic Classification | Domain: Bacteria; Phylum: Actinomycetota; Class: Actinomycetes; Order: Streptomycetales |
Genomic Features | High G+C content (>70%), linear chromosome with biosynthetic gene clusters |
Key Biosynthetic Enzymes | Modular polyketide synthase (PKS), cytochrome P450 oxygenases, glycosyltransferases |
Sugar Moiety | Mycosamine (C-35 position) |
Ecological Role | Competitive exclusion of fungi and protozoa in soil ecosystems |
Hachimycin is classified as a macrocyclic polyene macrolide antibiotic based on its chemical architecture and mechanism of action. This classification derives from three structural hallmarks:
Functionally, hachimycin belongs to the membrane-targeting polyenes, distinguished from smaller tetraenes (e.g., nystatin A1) or pentaenes by its extended conjugation system. It exhibits preferential binding to ergosterol, the predominant sterol in fungal membranes, over cholesterol in mammalian cells. This selectivity arises from the higher affinity for ergosterol’s distinct double bond positions (C7 in ergosterol vs. C5-C6 in cholesterol). Upon sterol binding, hachimycin forms transmembrane pores enabling K⁺ and H⁺ ion leakage, collapsing electrochemical gradients and causing osmotic lysis [6].
Structurally, hachimycin shares key features with medically significant polyenes like amphotericin B, including:
Table 3: Structural and Functional Classification of Hachimycin Among Polyene Macrolides
Characteristic | Hachimycin | Amphotericin B | Nystatin A1 |
---|---|---|---|
Ring Size | 38 atoms | 38 atoms | 38 atoms |
Polyene Type | Heptaene | Heptaene | Tetraene |
Sugar Attachment | Mycosamine (C-35) | Mycosamine (C-19) | Mycosamine (C-19) |
Key Functional Groups | C-1 carboxylate, C-16 epoxy, C-19 mycarose (in some analogues) | C-1 carboxylate, C-16 hydroxyl | C-1 carboxylate |
Primary Target | Ergosterol-containing membranes | Ergosterol-containing membranes | Ergosterol-containing membranes |
Spectrum | Fungi, Trichomonas | Systemic mycoses | Mucocutaneous candidiasis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7